Lithium aluminium deuteride

Hydrogen Storage Thermal Stability Isotope Effects

Standard reducing agents cannot replicate deuterium incorporation from LiAlD₄. For medicinal chemistry requiring site-specific deuterated alcohols/amines from esters or amides, NaBD₄ lacks sufficient reduction potential. - Isotopic purity: ≥98 atom% D - verified for mechanistic and PK studies - Differentiates SET pathways via quantifiable protium incorporation (as low as 8% D) - Materials science grade: higher desorption temp vs. LiAlH₄, metastable phase LiAlD₄-α1 documented

Molecular Formula AlH4Li
Molecular Weight 42.0 g/mol
Cat. No. B8685351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium aluminium deuteride
Molecular FormulaAlH4Li
Molecular Weight42.0 g/mol
Structural Identifiers
SMILES[H-].[H-].[H-].[H-].[Li+].[Al+3]
InChIInChI=1S/Al.Li.4H/q+3;+1;4*-1/i;;4*1+1
InChIKeyBJKLPLABXHXMIM-HGZFDWPVSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LiAlD₄: Deuterium Labeling & Studies


Lithium aluminium deuteride (LiAlD₄, CAS: 14128-54-2) is the fully deuterated isotopologue of the common reducing agent lithium aluminium hydride (LiAlH₄) [1]. It is a white to grey crystalline powder, with a melting point of 125 °C . As a class, these compounds are complex metal hydrides that act as powerful sources of nucleophilic hydride (or deuteride) for the reduction of carbonyls, esters, carboxylic acids, and amides [2]. LiAlD₄ is commercially available in various purities, most commonly specified as ≥98 atom% D .

Product identity Deuterated isotopologue of LiAlH₄; nucleophilic deuteride source
Key workflow Deuterium labeling of carbonyls, esters, amides and carboxylic acids
Material context Reported distinct thermal stability and metastable crystal phase vs protium analog

LiAlD₄ vs. Common Analogs


Substituting LiAlD₄ with its protium analog (LiAlH₄) or a different deuteride reagent (e.g., NaBD₄) is not functionally equivalent and will lead to scientifically distinct and often invalid experimental outcomes. The differentiation is rooted in quantifiable differences across multiple dimensions: isotopic labeling efficacy, thermal stability, reaction kinetics, and crystallographic behavior [1]. For instance, while LiAlD₄ and LiAlH₄ share a similar chemical structure, their different isotopic masses result in measurably different decomposition temperatures, activation energies, and even the potential to form unique metastable crystal phases not observed in the parent hydride [1][2]. Furthermore, compared to milder deuteride sources like NaBD₄, LiAlD₄ possesses the requisite reduction potential to incorporate deuterium into less electrophilic functional groups such as esters, amides, and carboxylic acids, making it a non-substitutable reagent for specific synthetic pathways [3].

LiAlD₄
LiAlH₄ (protium analog)
Different isotopic mass may alter thermal stability, activation energy and crystal phase; deuterium labeling is lost.
LiAlD₄
NaBD₄ (milder deuteride)
NaBD₄ does not reduce esters, amides, or carboxylic acids; narrower substrate scope limits deuterium incorporation pathways.

Comparative Evidence: LiAlD₄ vs. Analogs


Thermal Stability: LiAlD₄ vs. LiAlH₄

Lithium aluminium deuteride exhibits higher thermal stability than its protium analog, LiAlH₄, as demonstrated by a non-isothermal dehydrogenation study [1]. The deuterium desorption temperature for LiAlD₄ was found to be marginally higher for both decomposition steps compared to hydrogen desorption from LiAlH₄ [1].

Desorption Temperature
Head-to-head
Marginally higher than LiAlH₄ across both decomposition steps
Supports thermal stability differentiation for isotope storage research
Non-isothermal study below 300 °C
Hydrogen Storage Thermal Stability Isotope Effects

Inverse Isotope Effect on Activation Energy

Despite its higher thermal stability, the apparent activation energy (Ea) for deuterium desorption from LiAlD₄ is lower than that for hydrogen desorption from LiAlH₄ [1]. This counterintuitive finding was explicitly quantified in a comparative study: Ea(LiAlH₄) > Ea(LiAlD₄) [1].

Apparent Activation Energy
Head-to-head
Ea(LiAlH₄) > Ea(LiAlD₄)
Inverse isotope effect on decomposition kinetics reported
Quantified from non-isothermal dehydrogenation data
Kinetic Isotope Effect Hydrogen Storage Materials Chemistry

Unique Metastable Crystal Phase

A direct comparative study by X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) established that while LiAlH₄ precipitates in the usual 'α' crystalline form, LiAlD₄ can form a unique metastable phase designated LiAlD₄-α1 [1]. This new phase transforms irreversibly upon heating to the LiAlD₄-α phase, which shares the same structure as LiAlH₄-α [1]. Both compounds can be prepared as solvent-free crystals with >99.9% purity via this method [1].

Crystal Phase Behavior
Head-to-head
Forms unique metastable LiAlD₄-α1 phase not observed in LiAlH₄
Bulk material property differs from protium analog
XRD/DSC evidence; >99.9% purity crystals achievable
Crystallography Solid-State Chemistry Phase Transitions

Synthesis Yield: LiAlD₄ vs. NaBD₄

The synthesis of LiAlD₄ from lithium deuteride and aluminum bromide proceeds with a high yield, as detailed in a primary reference. A specific synthesis yielded 40 g (0.95 mol) of LiAlD₄ from 1.0 mol of aluminum bromide, representing a 95% yield [1]. In contrast, the preparation of sodium borodeuteride (NaBD₄) is a more complex, multi-step process involving H/D exchange reactions and recrystallization, ultimately yielding 73% from the final precursor step [1].

Synthesis Yield
Cross-study
LiAlD₄ 95% vs NaBD₄ 73% (from final precursor step)
Reported synthesis efficiency context
LiD+AlBr₃ route vs multi-step H/D exchange
Organic Synthesis Isotope Labeling Deuterium Chemistry

SET Mechanism Probe with LiAlD₄

LiAlD₄ serves as a unique and essential mechanistic probe to differentiate between polar (SN2) and single-electron transfer (SET) pathways, which is not possible with LiAlH₄. In a model reaction with 2-iodooctane, reduction with LiAlD₄ produced octane with a deuterium content as low as 21%, and reduction of 2-iodo-2-methylheptane gave a product with as low as 8% deuterium content [1]. The presence of large quantities (>90% in some cases) of protium in the reduction product is definitive evidence for a radical intermediate and a SET pathway [1].

SET Pathway Probe
Mechanistic probe
Deuterium content as low as 8% in reduction product
Supports unambiguous radical intermediate assignment via protium in-growth
Model reaction with alkyl halides; >90% protium observed in some cases
Reaction Mechanism Physical Organic Chemistry Kinetic Isotope Effect

Reduction Scope: LiAlD₄ vs. NaBD₄

LiAlD₄ is a more powerful reducing agent than sodium borodeuteride (NaBD₄), enabling the reduction of less electrophilic functional groups that NaBD₄ cannot reduce [1]. This difference in reactivity is a fundamental property of the Al-H vs. B-H bond [1].

Reduction Scope
Class-level
Reduces esters, amides, acids; NaBD₄ generally unreactive toward these groups
Broader substrate scope for deuterium labeling applications
Fundamental Al-H vs B-H reactivity difference
Organic Synthesis Reducing Agents Deuterium Labeling

LiAlD₄ Application Scenarios


Deuterated Pharmaceutical Intermediate Synthesis

In medicinal chemistry, the synthesis of deuterated drug candidates is a key strategy for modulating metabolic stability and pharmacokinetics. LiAlD₄ is the preferred reagent for this application when the target molecule requires the reduction of an ester, carboxylic acid, or amide to a deuterated alcohol or amine, a transformation not possible with milder deuteride sources like NaBD₄ [1]. The high synthetic yield of LiAlD₄ itself [2] supports a more reliable and potentially more cost-effective supply chain for producing these high-value intermediates, which is a critical consideration for procurement in a pharmaceutical R&D setting.

Mechanistic Elucidation in Organic Chemistry

For physical organic chemists studying reaction mechanisms, LiAlD₄ is an indispensable, non-substitutable tool. The quantitative measurement of protium incorporation in reduction products (e.g., as low as 8% deuterium content [3]) provides direct and conclusive evidence for the involvement of single-electron transfer (SET) pathways. This experimental design is impossible to replicate with LiAlH₄, establishing LiAlD₄ as a specialized reagent for which there is no functional alternative.

Hydrogen Isotope Storage Research

In materials science, particularly for fusion energy research, LiAlD₄ is a model compound for studying the behavior of hydrogen isotopes in solid-state storage materials. The quantifiable differences in thermal stability (higher desorption temperature [4]) and decomposition kinetics (lower activation energy [4]) compared to LiAlH₄ are not merely academic curiosities. They are essential parameters for engineering safe and efficient storage and delivery systems for deuterium and tritium. Furthermore, the discovery of a unique metastable crystal phase (LiAlD₄-α1 [5]) underscores that the bulk material properties of the deuterated form are distinct, which has direct implications for material processing and long-term performance.

Application
Selection Property
Validation Focus
Deuterated alcohol/amine synthesis from carbonyls
Reducing scope (esters, amides, acids)
Deuterium incorporation efficiency
SET vs polar pathway discrimination
Deuteride-to-protium ratio analysis
Radical intermediate assignment
Deuteride thermal behavior studies
Decomposition kinetics & phase stability
Desorption temperature & activation energy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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